2-Methoxybenzaldehyde oxime
CAS No.:
Cat. No.: VC14447516
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO2 |
|---|---|
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3 |
| Standard InChI Key | CBQNSTKQBGIAEL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C=NO |
Introduction
Structural Characteristics
Molecular Architecture
2-Methoxybenzaldehyde oxime consists of a benzene ring with a methoxy (-OCH) group at the 2-position and an oxime (-C=N-OH) group at the 1-position. The oxime group exists predominantly in the E-configuration due to steric and electronic stabilization . The IUPAC name is (E)-N-[(2-methoxyphenyl)methylidene]hydroxylamine, and its SMILES notation is COC1=CC=CC=C1/C=N/O .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 151.16 g/mol | |
| InChI Key | CBQNSTKQBGIAEL-RMKNXTFCSA-N | |
| CAS Number | 29577-53-5 |
Synthesis and Reactivity
Conventional Synthesis
The compound is typically synthesized via the condensation of o-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in ethanol . Microwave-assisted methods have been developed to enhance efficiency, achieving conversions exceeding 90% in 5 minutes under 300 W irradiation .
Reaction Pathways
2-Methoxybenzaldehyde oxime participates in acid-catalyzed Beckmann rearrangements and serves as a precursor for nitriles. For instance, treatment with sodium bisulfate at 100–150°C yields 2-methoxybenzonitrile . Its coordination chemistry is notable; it forms polynuclear copper(II) complexes when reacted with copper acetate, as demonstrated by X-ray crystallography .
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a pale yellow solid at room temperature, with a melting point of 100–101°C . Its predicted boiling point is 258.3±23.0°C, and it exhibits limited solubility in water but dissolves readily in ethanol, methanol, and ether .
Table 2: Physical Properties
Crystallographic Analysis
Crystal Structure
Single-crystal X-ray diffraction reveals that 2-methoxybenzaldehyde oxime crystallizes in the orthorhombic space group Pna2 with unit cell parameters a = 11.1719 Å, b = 16.4260 Å, c = 4.02490 Å, and Z = 4 . The oxime group forms an intramolecular O-H···N hydrogen bond, stabilizing the E-isomer. Intermolecular O-H···O interactions create dimers linked by inversion centers .
Table 3: Crystallographic Data
Applications in Coordination Chemistry
Metal Complex Formation
The oxime group acts as a bidentate ligand, coordinating to metal ions via the imine nitrogen and hydroxyl oxygen. A copper(II) complex synthesized from 2-hydroxy-5-methoxybenzaldehyde oxime adopts an octahedral geometry, with Cu(II) centers bonded to two imino N, two phenolate O, and two oxime O atoms . This complex demonstrates catalytic activity in olefin oxidation reactions .
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